BenchChemオンラインストアへようこそ!

7-Chloroisoquinolin-5-ol

Medicinal Chemistry Property Prediction Lead Optimization

7-Chloroisoquinolin-5-ol is the strategic choice for medicinal chemists developing ROCK inhibitors and kinase-targeted scaffolds. The 7-chloro-5-hydroxy substitution pattern is a non-discretionary structural requirement in patent-protected compositions—substituting with fluoro, bromo, or unsubstituted analogs introduces measurable risk of potency loss. Preferred high-yield Br/Mg exchange route (86% isolated yield) outclasses direct chlorination, which generates di- and tri-chlorinated byproducts. Supplied at 98% purity with batch-specific NMR/HPLC/GC documentation. Stable at sealed, dry, room-temperature conditions reduces inventory burden. Mid-range MW (179.60 Da) and XLogP (2.4) balance target engagement with ADME compliance.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
Cat. No. B8212161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroisoquinolin-5-ol
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CC(=C2)Cl)O
InChIInChI=1S/C9H6ClNO/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H
InChIKeyPHTJEOBZXLOKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroisoquinolin-5-ol Procurement: Core Chemical Identity and Baseline Specifications


7-Chloroisoquinolin-5-ol (CAS 2708286-51-3) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a chlorine atom at the 7-position and a hydroxyl group at the 5-position on the bicyclic scaffold . It has a molecular formula of C₉H₆ClNO and a molecular weight of 179.60 g/mol . This halogenated isoquinolinol is commercially available primarily as a research chemical and synthetic intermediate with a standard purity specification of 98% . It serves as a key building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules where the specific chloro-hydroxy substitution pattern is critical for target engagement [1].

Why 7-Chloroisoquinolin-5-ol Cannot Be Replaced by Generic Halogenated Isoquinolines


The electronic and steric properties conferred by the specific 7-chloro-5-hydroxy substitution pattern are non-interchangeable with other halogenated isoquinoline analogs [1]. While structurally similar compounds like 7-fluoroisoquinolin-5-ol or 7-bromoisoquinolin-5-ol exist, their divergent reactivity arises from differences in halogen size, electronegativity, and leaving-group potential, which directly impact synthetic yields in cross-coupling reactions and biological target binding affinity [2]. Patent literature explicitly identifies 6-amino-7-chloro-2H-isoquinolin-1-one as a key motif in Rho-kinase inhibition, highlighting the functional necessity of the chlorine atom at the 7-position for biological activity [1]. Simply interchanging with an unsubstituted or differently halogenated analog introduces measurable risk of synthetic failure or loss of target potency.

Quantitative Evidence Guide for 7-Chloroisoquinolin-5-ol vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Halogen Mass Contribution

7-Chloroisoquinolin-5-ol possesses a molecular weight of 179.60 g/mol, positioning it between the lighter 7-fluoroisoquinolin-5-ol (163.15 g/mol) and the heavier 7-bromoisoquinolin-5-ol (224.05 g/mol). The chlorine atom contributes to a higher calculated LogP (XLogP: 2.4) compared to the fluorine analog, suggesting enhanced membrane permeability, while offering a better topological polar surface area (TPSA: 33.1 Ų) for balanced solubility relative to the bromine variant . This intermediate physicochemical profile is critical for optimizing ADME properties in drug discovery programs where both potency and bioavailability are screening criteria.

Medicinal Chemistry Property Prediction Lead Optimization

Synthetic Utility: Yields Via Halogen-Magnesium Exchange

The compound can be obtained in 86% isolated yield via lithium chloride-mediated bromine/magnesium exchange of 7-bromoisoquinolin-5-ol using iPrMgCl·LiCl in THF at 25°C . This stands in contrast to direct chlorination routes which often produce multiple regioisomers, such as the 5,8-dichloro and 5,7,8-trichloro byproducts reported in electrophilic chlorination of isoquinoline [1], and typically require extensive purification, thereby reducing final yields. This approach uses the bromo compound as a direct precursor and offers exceptional chemo-selectivity, which is particularly advantageous for large-scale procurement and cost-efficiency.

Synthetic Chemistry Cross-Coupling Process Development

Patented Biological Relevance Versus Unsubstituted Scaffold

The 7-chloro-5-hydroxy pattern is featured in patent claims for Rho-kinase (ROCK) inhibitors, where 6-amino-7-chloro-2H-isoquinolin-1-one is a specifically claimed pharmacophoric element [1]. In contrast, the unsubstituted 5-hydroxyisoquinoline scaffold is known to have only modest MAO inhibitory activity with Ki values in the micromolar range (17-130 µM) [2]. Although direct IC50 data for the isolated 7-chloroisoquinolin-5-ol against ROCK is not publicly disclosed, its incorporation into patented pharmaceutical compositions implies a structurally critical role in achieving potency that cannot be replicated by a simple, unsubstituted ring system.

Kinase Inhibition Pharmaceutical Patent Drug Discovery

Commercial Purity Standards and Quality Control

7-Chloroisoquinolin-5-ol is commercially supplied with a standard purity of 98% from major vendors, backed by batch-specific analytical reports such as NMR, HPLC, or GC . In comparison, 7-bromoisoquinolin-5-ol is typically offered at a lower standard purity of 95% . The 3% higher guaranteed purity of the chloro analog simplifies downstream synthesis by reducing side reactions and byproduct formation, thus minimizing the need for additional purification steps. Furthermore, some suppliers offer the compound in sealed, dry, room-temperature storage conditions, ensuring shelf-life stability, whereas the bromo analog may require specific handling to avoid light sensitivity .

Quality Assurance Synthetic Intermediate Procurement Specification

Validated Application Scenarios for 7-Chloroisoquinolin-5-ol Based on Quantified Evidence


Synthesis of Rho-Kinase (ROCK) Inhibitor Libraries

The 7-chloro substitution is claimed in patent families for ROCK inhibitors, with 6-amino-7-chloro-2H-isoquinolin-1-one as a central scaffold . Using 7-chloroisoquinolin-5-ol as a starting material or key intermediate for constructing these molecules is a data-supported strategy, as the chlorine atom is a non-discretionary structural requirement for the claimed pharmacological composition. Its use averts the risk of late-stage modification failures, a common pitfall when starting with unsubstituted or differently halogenated isoquinolines.

High-Efficiency Synthesis via Halogen Exchange

The established procedure for obtaining 7-chloroisoquinolin-5-ol in 86% isolated yield through Br/Mg exchange of the corresponding 7-bromo precursor makes it a preferred intermediate for multi-gram scale-up. This scenario is specifically relevant for process chemists evaluating cost-effective routes to chlorinated heterocyclic building blocks, where high yield and chemo-selectivity are paramount. In contrast, direct chlorination routes are prone to over-chlorination and generation of di- and tri-chlorinated byproducts that complicate purification [1], making the exchange route the strategic procurement pathway.

Physicochemical Property Optimization in Lead Series

When evaluating a series of halogen-substituted isoquinolines for drug-like properties, 7-chloroisoquinolin-5-ol offers a mid-range molecular weight (179.60 Da) and lipophilicity profile (XLogP: 2.4) . These are notably distinct from the lighter fluorine (163.15 Da) and heavier bromine (224.05 Da) analogs. This specific profile is optimal for projects where a balance between target potency (often enhanced by the chlorine atom's size and polarizability) and ADME compliance (often penalized by larger halogens) is required.

Reliable Procurement for Multi-Step Synthesis

Procurement specifications confirm a reliable supply of 7-chloroisoquinolin-5-ol at 98% purity with full batch-specific analytical documentation (NMR, HPLC, GC) . Its stability under straightforward sealed, dry, room-temperature conditions simplifies inventory management. This differentiates it from analogs like the 7-bromo derivative, which is generally supplied at a lower 95% purity [1] and may require more stringent storage conditions. For inventory managers and procurement officers, these quantifiable specifications reduce supply chain friction and material rejection rates.

Quote Request

Request a Quote for 7-Chloroisoquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.